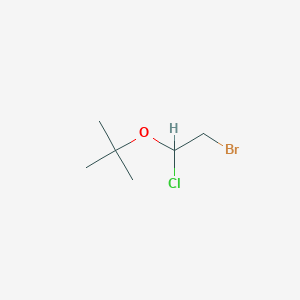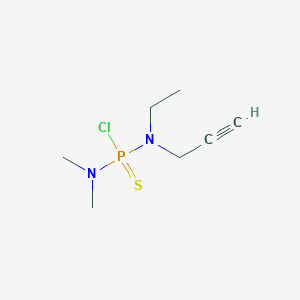
N-Ethyl-N',N'-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is a complex organic compound with a unique structure that includes both alkyne and phosphorodiamidothioic chloride functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride typically involves the reaction of N-ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylamine with phosphorodiamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Quality control measures are implemented to monitor the reaction conditions and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of substituted phosphorodiamidothioic derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phosphorodiamidothioic chloride moiety can interact with metal ions or other electrophilic centers, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: Similar structure but lacks the phosphorodiamidothioic chloride group.
N-Ethyl-N-methyl-1-propanamine: Similar amine structure but different functional groups.
N,N-Dimethylethylamine: Similar amine structure but lacks the alkyne and phosphorodiamidothioic chloride groups.
Uniqueness
N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is unique due to the presence of both alkyne and phosphorodiamidothioic chloride functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
113116-20-4 |
|---|---|
Formule moléculaire |
C7H14ClN2PS |
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
N-[chloro(dimethylamino)phosphinothioyl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H14ClN2PS/c1-5-7-10(6-2)11(8,12)9(3)4/h1H,6-7H2,2-4H3 |
Clé InChI |
RCOTXKNBQURHRV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#C)P(=S)(N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
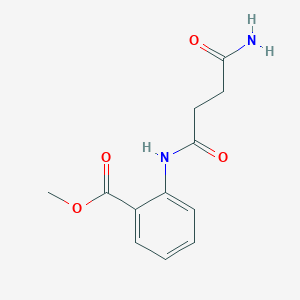
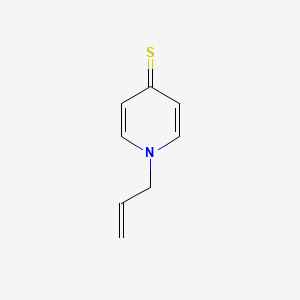


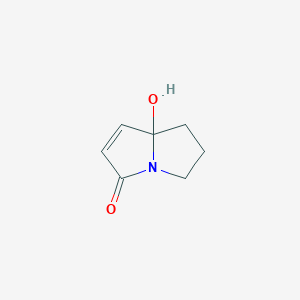

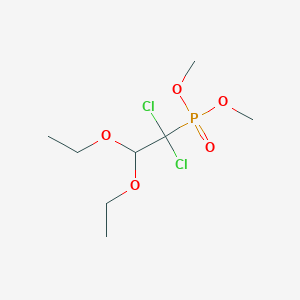
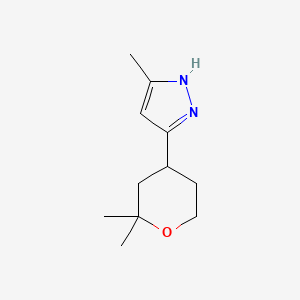
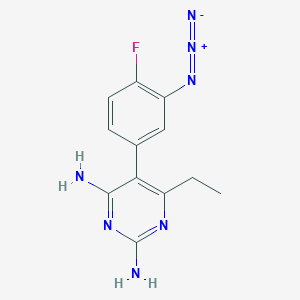
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
